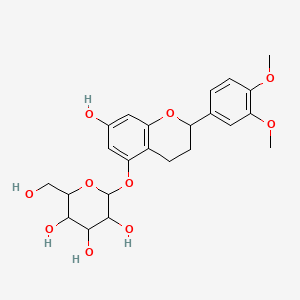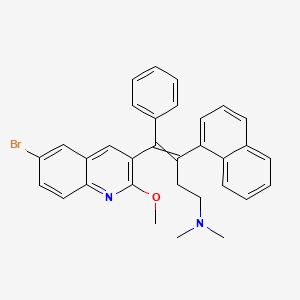
4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine is a complex organic compound that features a quinoline scaffold
準備方法
The synthesis of 4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine typically involves multiple steps. One common method involves the reaction of 2-amino-3-bromopyridine with pinacol boronate ester in the presence of a palladium catalyst. This reaction forms the quinoline scaffold, which is then further functionalized to introduce the naphthalen-1-yl and phenylbut-3-en-1-amine groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar compounds include other quinoline derivatives, such as:
Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis.
2-((6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one: Another quinoline derivative with potential biological activity.
Compared to these compounds, 4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine is unique due to its specific structural features and the potential for diverse applications in various fields.
特性
分子式 |
C32H29BrN2O |
|---|---|
分子量 |
537.5 g/mol |
IUPAC名 |
4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C32H29BrN2O/c1-35(2)19-18-28(27-15-9-13-22-10-7-8-14-26(22)27)31(23-11-5-4-6-12-23)29-21-24-20-25(33)16-17-30(24)34-32(29)36-3/h4-17,20-21H,18-19H2,1-3H3 |
InChIキー |
DPYWBBSFSQFCIJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=C(C1=CC=CC=C1)C2=C(N=C3C=CC(=CC3=C2)Br)OC)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


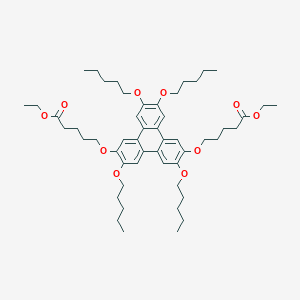
![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)
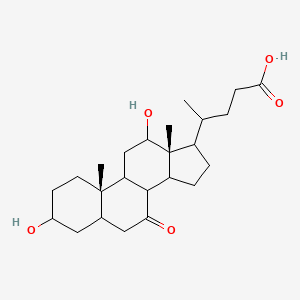
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
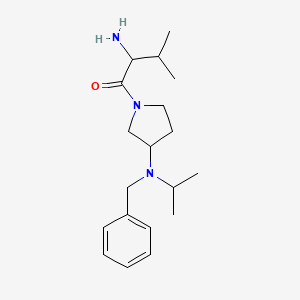

![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
